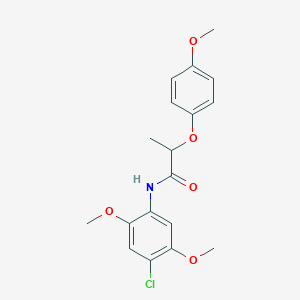![molecular formula C11H11N3O3S2 B5123256 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide, also known as MPAS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has been synthesized using various methods. MPAS has shown promising results in various research applications, including the treatment of cancer, inflammation, and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide involves the inhibition of various enzymes and signaling pathways. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also inhibits the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, its ability to induce apoptosis and inhibit angiogenesis, and its ability to reduce inflammation. However, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide research. One direction is to explore the potential of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide as a therapeutic agent for cancer, inflammation, and autoimmune diseases. Another direction is to investigate the mechanism of action of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide in more detail and identify new targets for inhibition. Additionally, future research could focus on improving the solubility and bioavailability of 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide to increase its effectiveness as a therapeutic agent.
Métodos De Síntesis
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sulfonyl chloride. Another method involves the reaction of 4-chloro-2-thiophenecarboxylic acid with 4-methyl-2-aminopyridine and sodium sulfite. The synthesized 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and autoimmune diseases. In cancer research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disease research, 4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide has been shown to inhibit the activation of T cells and the production of autoantibodies.
Propiedades
IUPAC Name |
4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFDLHNARSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5123173.png)
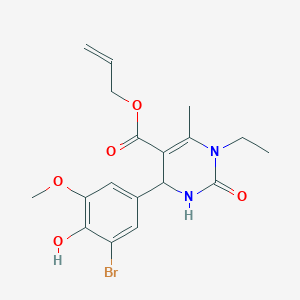
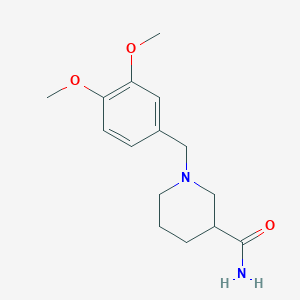
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5123205.png)
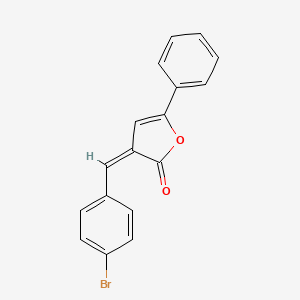
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5123210.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
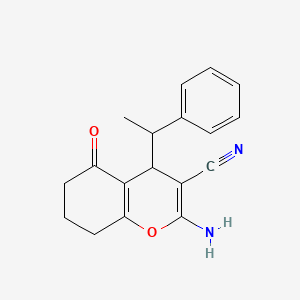
![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)
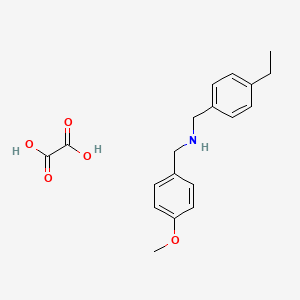
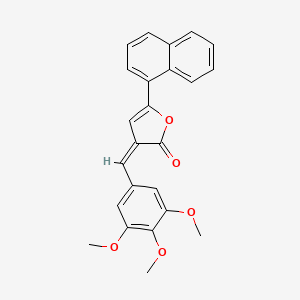
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
